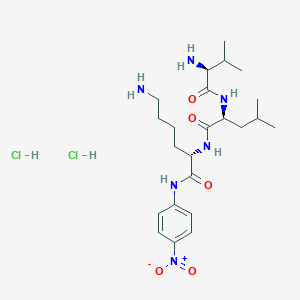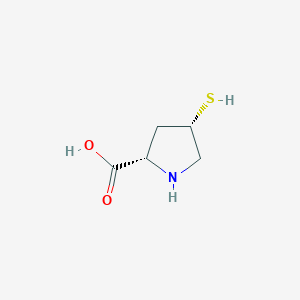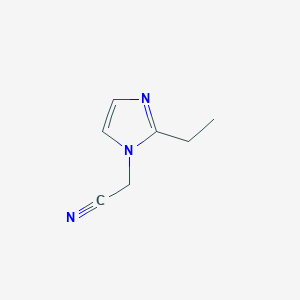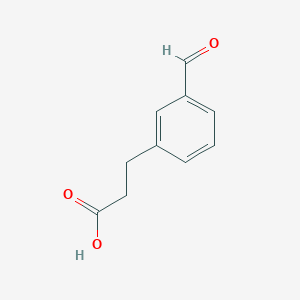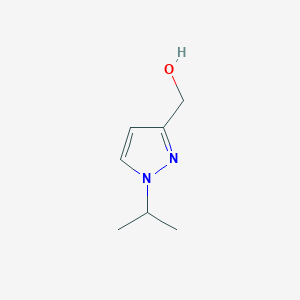
(1-异丙基-1H-吡唑-3-基)甲醇
描述
科学研究应用
Pharmaceutical Research
Pyrazole compounds, including derivatives like “(1-isopropyl-1H-pyrazol-3-yl)methanol”, are known for their diverse pharmacological effects. They have been studied for potential antileishmanial and antimalarial activities, with some compounds showing promising results in inhibiting the growth of these parasites .
Chemical Synthesis
The pyrazole scaffold is a versatile structure in chemical synthesis. It can be used to produce new heterocycles, which are essential in developing novel pharmaceuticals and materials .
Material Science
In material science, pyrazole derivatives can be utilized as building blocks for creating new materials with desired properties. Scientists have experience in leveraging such compounds for various material science applications .
Computational Chemistry
Pyrazole derivatives have been used in computational studies to predict their interactions with biological targets. Docking scores of certain pyrazole compounds indicate their potential binding affinity, which is crucial for drug design .
Analytical Chemistry
The structural verification of pyrazole-bearing compounds, including their isopropyl derivatives, is essential in analytical chemistry. Techniques like FTIR and NMR are employed to confirm the structures of synthesized compounds .
Patent Applications
Crystalline polymorphs of pyrazole derivatives have been patented, indicating their significance in pharmaceutical formulations and as intermediates in chemical syntheses .
未来方向
The future directions for research on “(1-isopropyl-1H-pyrazol-3-yl)methanol” could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or catalysis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .
属性
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-isopropyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
1007513-29-2 | |
| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

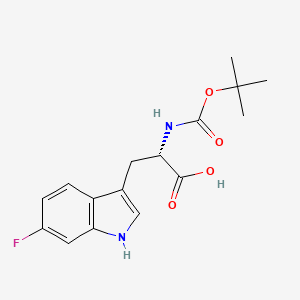
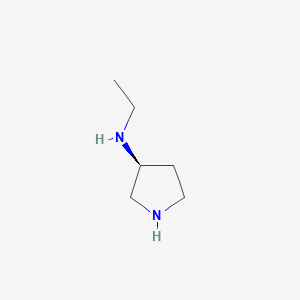

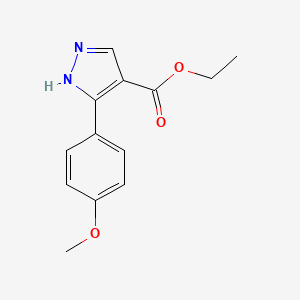
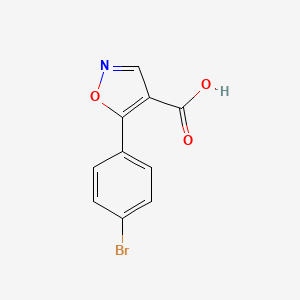
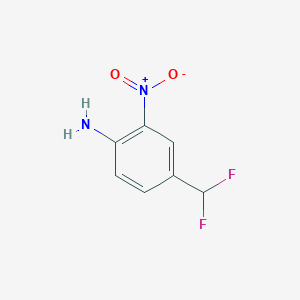
![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
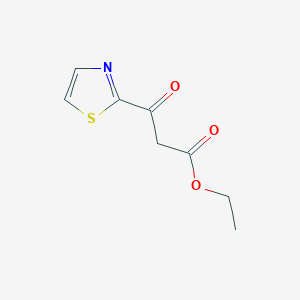
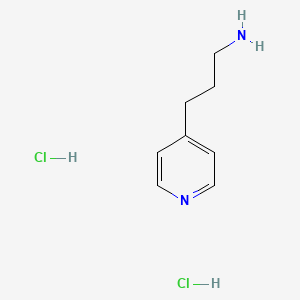
![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)
